Cas no 1443303-91-0 (2-(cyclohexylmethoxymethyl)benzenethiol)

2-(cyclohexylmethoxymethyl)benzenethiol 化学的及び物理的性質
名前と識別子
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- 2-(cyclohexylmethoxymethyl)benzenethiol
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- MDL: MFCD19443090
- インチ: 1S/C14H20OS/c16-14-9-5-4-8-13(14)11-15-10-12-6-2-1-3-7-12/h4-5,8-9,12,16H,1-3,6-7,10-11H2
- InChIKey: JBISBPDXNIUIRK-UHFFFAOYSA-N
- ほほえんだ: C1(S)=CC=CC=C1COCC1CCCCC1
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 4
2-(cyclohexylmethoxymethyl)benzenethiol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB435023-5 g |
2-[(Cyclohexanemethoxy)methyl]thiophenol; . |
1443303-91-0 | 5g |
€1373.40 | 2023-06-16 | ||
abcr | AB435023-1g |
2-[(Cyclohexanemethoxy)methyl]thiophenol; . |
1443303-91-0 | 1g |
€1621.70 | 2025-02-21 | ||
abcr | AB435023-1 g |
2-[(Cyclohexanemethoxy)methyl]thiophenol; . |
1443303-91-0 | 1g |
€594.40 | 2023-06-16 | ||
abcr | AB435023-5g |
2-[(Cyclohexanemethoxy)methyl]thiophenol; . |
1443303-91-0 | 5g |
€1373.40 | 2023-09-04 |
2-(cyclohexylmethoxymethyl)benzenethiol 関連文献
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Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys., 2018,20, 20315-20333
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3. Book reviews
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C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961
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Amos Markus,Aviad Slotky,Nairouz Farah Nanoscale, 2020,12, 18918-18930
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Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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Mo Tao,Guowen Zhang,Chunhong Xiong,Junhui Pan New J. Chem., 2015,39, 3665-3674
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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10. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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2-(cyclohexylmethoxymethyl)benzenethiolに関する追加情報
2-(Cyclohexylmethoxymethyl)Benzenethiol: A Comprehensive Overview
2-(Cyclohexylmethoxymethyl)benzenethiol, with the CAS number 1443303-91-0, is a versatile organic compound that has garnered significant attention in recent years due to its unique chemical properties and potential applications in various fields, including pharmaceuticals, materials science, and chemical synthesis. This compound is characterized by its thiol functional group and a cyclohexylmethoxymethyl substituent, which confer it with distinct reactivity and biological activity.
The molecular structure of 2-(cyclohexylmethoxymethyl)benzenethiol consists of a benzene ring with a thiol group (-SH) attached at the 2-position. The cyclohexylmethoxymethyl group, attached to the same carbon as the thiol, adds steric bulk and influences the compound's solubility and reactivity. This combination of functional groups makes it an interesting candidate for a variety of chemical reactions and biological studies.
In the realm of pharmaceutical research, 2-(cyclohexylmethoxymethyl)benzenethiol has shown promise as a potential lead compound for drug development. Recent studies have explored its potential as an antioxidant and anti-inflammatory agent. The thiol group is known for its ability to scavenge free radicals and reduce oxidative stress, which can be beneficial in treating various diseases characterized by oxidative damage, such as neurodegenerative disorders and cardiovascular diseases.
Moreover, the cyclohexylmethoxymethyl substituent enhances the lipophilicity of the molecule, potentially improving its cell membrane permeability and bioavailability. This property is particularly important in drug design, where optimizing the pharmacokinetic profile of a compound is crucial for its therapeutic efficacy. Research has also indicated that 2-(cyclohexylmethoxymethyl)benzenethiol exhibits low toxicity, making it a safer candidate for further development.
In addition to its pharmaceutical applications, 2-(cyclohexylmethoxymethyl)benzenethiol has been investigated for its use in materials science. The presence of the thiol group allows it to participate in thiol-ene click chemistry, a versatile reaction that enables the formation of covalent bonds under mild conditions. This reaction has been utilized to create functionalized polymers and coatings with improved mechanical properties and stability.
The synthetic accessibility of 2-(cyclohexylmethoxymethyl)benzenethiol further enhances its appeal as a building block in organic synthesis. Several synthetic routes have been reported in the literature, including the reaction of 2-bromothiophenol with cyclohexylmethyl alcohol in the presence of a base. These methods provide efficient and scalable pathways for producing this compound, facilitating its use in both academic and industrial settings.
In conclusion, 2-(cyclohexylmethoxymethyl)benzenethiol, CAS number 1443303-91-0, is a multifaceted compound with a wide range of potential applications. Its unique chemical structure endows it with valuable properties that make it an attractive candidate for further research and development in pharmaceuticals, materials science, and chemical synthesis. As ongoing studies continue to uncover new insights into its behavior and potential uses, this compound is likely to play an increasingly important role in advancing scientific knowledge and technological innovation.
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